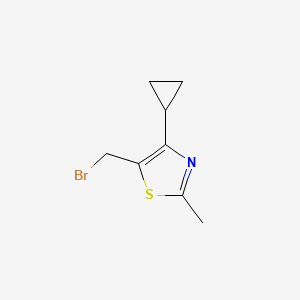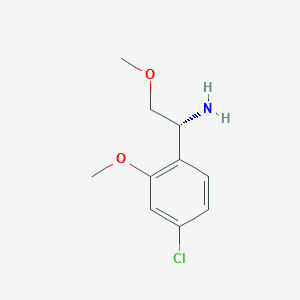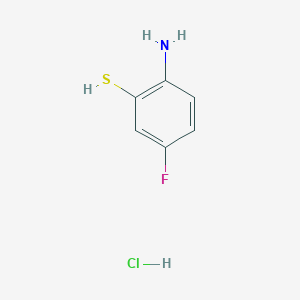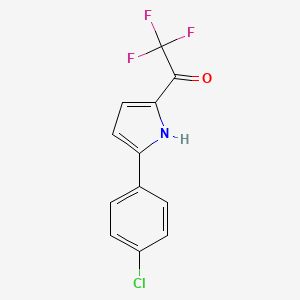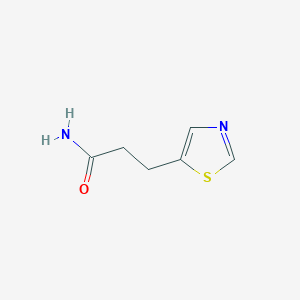
3-(Thiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Thiazol-5-yl)propanamide is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin . The thiazole ring is aromatic and planar, making it a versatile scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiazol-5-yl)propanamide can be achieved through several methods. One common approach involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Another method includes the use of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium . These reactions typically require specific catalysts and controlled conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of thiazole derivatives often involves multi-step processes that include the preparation of intermediate compounds followed by cyclization reactions. The use of microwave irradiation has been explored to enhance reaction rates and yields . Additionally, green chemistry approaches, such as the use of silica-supported catalysts, have been developed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(Thiazol-5-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic substitution reactions occur at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
3-(Thiazol-5-yl)propanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Thiazol-5-yl)propanamide involves its interaction with various molecular targets and pathways. Thiazole derivatives can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, they can modulate neurotransmitter synthesis and release, contributing to their neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Thiazol-5-yl)propanamide include:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug.
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the propanamide group can enhance its solubility and interaction with biological targets, making it a valuable compound in drug development .
Properties
Molecular Formula |
C6H8N2OS |
|---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
3-(1,3-thiazol-5-yl)propanamide |
InChI |
InChI=1S/C6H8N2OS/c7-6(9)2-1-5-3-8-4-10-5/h3-4H,1-2H2,(H2,7,9) |
InChI Key |
ZPLFTKYAIZVVKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


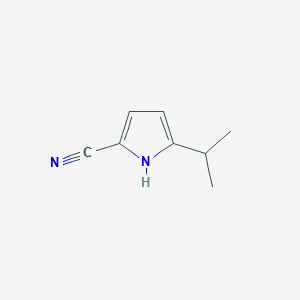
![(4AS,5aS)-methyl 1-(pyrazin-2-yl)-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-3-carboxylate](/img/structure/B12966567.png)
![(1R,4R,5R)-N-(Hex-5-en-1-yl)-N-methyl-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B12966575.png)

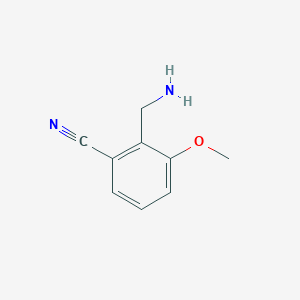

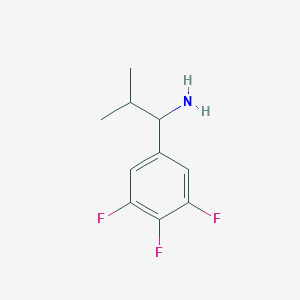
![3-Amino-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12966599.png)
![2-Fluoro-7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12966604.png)
